molecular formula C19H32ClNO2 B3368291 Valerophenone, 2'-(2-(diisopropylamino)ethoxy)-, hydrochloride CAS No. 20809-26-1

Valerophenone, 2'-(2-(diisopropylamino)ethoxy)-, hydrochloride

Cat. No.: B3368291
CAS No.: 20809-26-1
M. Wt: 341.9 g/mol
InChI Key: XFEZBIHOFIWTOK-UHFFFAOYSA-N
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Description

Valerophenone, 2’-(2-(diisopropylamino)ethoxy)-, hydrochloride is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a valerophenone core linked to a diisopropylaminoethoxy group, with the hydrochloride salt form enhancing its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Valerophenone, 2’-(2-(diisopropylamino)ethoxy)-, hydrochloride typically involves the following steps:

    Formation of the Valerophenone Core: The initial step involves the synthesis of valerophenone through the Friedel-Crafts acylation of benzene with valeroyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Diisopropylaminoethoxy Group: The valerophenone core is then reacted with 2-(diisopropylamino)ethanol under basic conditions to form the ether linkage. This step often requires a base such as sodium hydride or potassium carbonate to deprotonate the alcohol, facilitating the nucleophilic substitution reaction.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid, which enhances the compound’s solubility and stability.

Industrial Production Methods: Industrial production of Valerophenone, 2’-(2-(diisopropylamino)ethoxy)-, hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the valerophenone core, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group of the valerophenone core, converting it to the corresponding alcohol.

    Substitution: The diisopropylaminoethoxy group can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkoxides or thiolates can be employed in substitution reactions, often under basic conditions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted ethers or amines, depending on the nucleophile used.

Scientific Research Applications

Valerophenone, 2’-(2-(diisopropylamino)ethoxy)-, hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which Valerophenone, 2’-(2-(diisopropylamino)ethoxy)-, hydrochloride exerts its effects is largely dependent on its interaction with biological targets. The diisopropylaminoethoxy group can interact with receptors or enzymes, potentially inhibiting their activity or altering their function. The valerophenone core may also play a role in binding to specific molecular targets, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

    Valerophenone: The parent compound without the diisopropylaminoethoxy group.

    2-(Diisopropylamino)ethanol: The alcohol precursor used in the synthesis.

    Hydrochloride Salts of Similar Amines: Compounds with similar amine groups but different core structures.

Uniqueness: Valerophenone, 2’-(2-(diisopropylamino)ethoxy)-, hydrochloride is unique due to the combination of the valerophenone core and the diisopropylaminoethoxy group, which imparts specific chemical and biological properties not found in simpler analogs. This uniqueness makes it valuable in specialized applications where both structural components are required for activity.

Properties

IUPAC Name

1-[2-[2-[di(propan-2-yl)amino]ethoxy]phenyl]pentan-1-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31NO2.ClH/c1-6-7-11-18(21)17-10-8-9-12-19(17)22-14-13-20(15(2)3)16(4)5;/h8-10,12,15-16H,6-7,11,13-14H2,1-5H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFEZBIHOFIWTOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)C1=CC=CC=C1OCCN(C(C)C)C(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00174917
Record name Valerophenone, 2'-(2-(diisopropylamino)ethoxy)-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00174917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20809-26-1
Record name Valerophenone, 2'-(2-(diisopropylamino)ethoxy)-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020809261
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Valerophenone, 2'-(2-(diisopropylamino)ethoxy)-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00174917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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